Dimethyl2-(1,3-Dithiole)phosphonate

Description

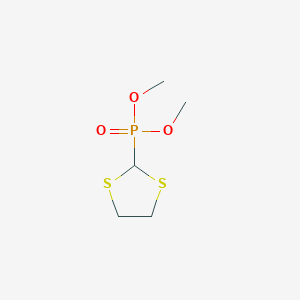

Dimethyl 2-(1,3-Dithiole)phosphonate (CAS: 133113-76-5, molecular formula: C₅H₉O₃PS₂) is a specialized organophosphorus compound featuring a 1,3-dithiole ring system. Its molecular weight is 212.227 g/mol, and it is characterized by a phosphonate group esterified with two methyl groups and a 1,3-dithiole moiety . This compound is a critical intermediate in organic synthesis, particularly in the preparation of conjugated systems for molecular electronics. For example, it has been utilized in Sonogashira cross-coupling reactions to synthesize anthraquinoid molecular wires, enabling studies on quantum interference effects in charge transport . Physicochemical properties include a flash point of 157°C, necessitating storage under inert conditions to prevent oxidation or decomposition .

Properties

Molecular Formula |

C5H11O3PS2 |

|---|---|

Molecular Weight |

214.2 g/mol |

IUPAC Name |

2-dimethoxyphosphoryl-1,3-dithiolane |

InChI |

InChI=1S/C5H11O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h5H,3-4H2,1-2H3 |

InChI Key |

IKMWQJFOJQJJJM-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C1SCCS1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(1,3-Dithiole)phosphonate can be synthesized through the reaction of 1,3-dithiol-2-one with dimethyl phosphite under specific conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Dimethyl 2-(1,3-Dithiole)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1,3-Dithiole)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require the presence of a strong base or acid to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Dimethyl 2-(1,3-Dithiole)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl 2-(1,3-Dithiole)phosphonate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metals and other substrates . These interactions are crucial for its role in catalysis and other chemical processes .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Dimethyl 2-(1,3-Dithiole)phosphonate is synthesized via Wittig-Horner reactions with yields ranging from 47% to 94%, depending on the carbonyl substrate . In contrast, Diethyl (2,2-diethoxyethyl)phosphonate is obtained through acetal hydrolysis with an 82% yield after purification .

- Functional Group Impact : The 1,3-dithiole ring enhances π-conjugation, making the compound suitable for electronic applications , whereas the diethoxyethyl group in analog compounds improves stability as a protected aldehyde precursor .

Electronic and Redox Properties

The 1,3-dithiole moiety significantly influences electronic properties. Molecular orbital calculations on selenium analogs of tetrathiapentalene (TTP) donors reveal that sulfur atoms in the central ring dominate the highest occupied molecular orbital (HOMO), enhancing intermolecular interactions . Comparatively, Diethyl (2,2-diethoxyethyl)phosphonate lacks conjugated systems, limiting its utility in charge-transport applications .

Stability and Reactivity

- Air Sensitivity : Dimethyl 2-(1,3-Dithiole)phosphonate requires storage under inert gas due to susceptibility to oxidation . In contrast, Diethyl (2,2-diethoxyethyl)phosphonate is more stable under ambient conditions .

- Chemical Reactivity : Phosphonate esters with electron-withdrawing groups (e.g., fluoro substituents in Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate) exhibit distinct reactivity profiles, often requiring stringent purification to remove isomers .

Biological Activity

Dimethyl 2-(1,3-Dithiole)phosphonate is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Dimethyl 2-(1,3-Dithiole)phosphonate has the molecular formula . Its structure features a phosphonic acid moiety combined with a dithiole ring, which contributes to its unique chemical reactivity and biological properties. The presence of sulfur in the dithiole structure enhances its interaction with various biological targets, making it a candidate for pharmacological exploration.

The biological activity of Dimethyl 2-(1,3-Dithiole)phosphonate is primarily attributed to its ability to interact with specific biomolecules. Key mechanisms include:

- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Enzyme Modulation : The compound has been shown to influence the activity of various enzymes, potentially leading to therapeutic effects in conditions characterized by enzyme dysregulation.

- Metal Ion Binding : Its structure allows it to act as a ligand for metal ions, influencing biochemical pathways through metal-mediated processes.

Pharmacological Studies

Numerous studies have investigated the pharmacological potential of Dimethyl 2-(1,3-Dithiole)phosphonate. Notable findings include:

- Anticancer Properties : Some research suggests that derivatives of this compound may exhibit anticancer activity by interfering with DNA synthesis and cellular proliferation. For instance, phosphonylated analogues have shown promise as intercalators that disrupt nucleic acid functions .

- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological efficacy of Dimethyl 2-(1,3-Dithiole)phosphonate:

- Study on Antioxidant Effects : A recent study demonstrated that this compound reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent.

- Enzyme Interaction Study : Another study analyzed how Dimethyl 2-(1,3-Dithiole)phosphonate modulates specific enzyme activities related to metabolic pathways. The findings suggested that it could enhance or inhibit enzyme functions depending on concentration and environmental conditions.

Comparative Analysis

To better understand the unique properties of Dimethyl 2-(1,3-Dithiole)phosphonate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl Phosphate | Phosphate Ester | Lacks sulfur; primarily used as a solvent |

| 1,3-Dithiolane | Dithiolane | Contains a saturated ring; different reactivity |

| Diethyl Phosphonate | Phosphate Ester | Similar reactivity; larger alkyl groups |

| 1,2-Dithiolane | Dithiolane | Different ring structure; distinct biological activity |

Dimethyl 2-(1,3-Dithiole)phosphonate stands out due to its combination of phosphorus and sulfur functionalities along with its specific dithiole structure, which confers distinct chemical reactivity and biological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.